molecular formula C10H16 B191713 (1R)-(+)-trans-Isolimonene CAS No. 5113-87-1

(1R)-(+)-trans-Isolimonene

Cat. No.: B191713
CAS No.: 5113-87-1
M. Wt: 136.23 g/mol
InChI Key: TWCNAXRPQBLSNO-UWVGGRQHSA-N
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Description

(1R)-(+)-trans-Isolimonene: is a chemical compound with the molecular formula C10H16 . It is a type of cyclohexene derivative, characterized by the presence of a methyl group and a 1-methylvinyl group attached to the cyclohexene ring. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(+)-trans-Isolimonene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of terpenes as starting materials, which undergo cyclization reactions to form the desired cyclohexene structure. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale cyclization processes. These processes utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R)-(+)-trans-Isolimonene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1R)-(+)-trans-Isolimonene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (3S-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene
  • 2,8-P-menthadiene
  • Mentha-2,8-diene

Uniqueness

(1R)-(+)-trans-Isolimonene is unique due to its specific stereochemistry and functional groups . This stereochemistry imparts distinct chemical and biological properties compared to its isomers and other similar compounds. For instance, the trans configuration of the methyl and 1-methylvinyl groups can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

(3R,6R)-3-methyl-6-prop-1-en-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCNAXRPQBLSNO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199152
Record name (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5113-87-1
Record name (+)-trans-Isolimonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5113-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R-trans)-3-methyl-6-(1-methylvinyl)cyclohexene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of trans-isolimonene?

A1: Trans-isolimonene possesses the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: In which plants can trans-isolimonene be found, and what is its role?

A2: Trans-isolimonene is a constituent of the essential oils of various plants, including Thuja orientalis and Salvia sharifii . It has been identified as a key volatile organic compound (VOC) emitted by Commelina benghalensis after insect damage. This emission attracts the biocontrol agent Lema praeusta, highlighting trans-isolimonene's potential in pest management strategies .

Q3: How does the presence of trans-isolimonene vary between wild and cultivated plants?

A3: Research on Thuja orientalis revealed quantitative differences in trans-isolimonene content between essential oils extracted from wild and planted specimens. This suggests environmental factors and cultivation practices can influence the production of this terpene .

Q4: Are there any known catalytic applications of trans-isolimonene?

A4: While not directly used as a catalyst, trans-isolimonene can be synthesized through the isomerization of 3-carene, a more readily available terpene. This reaction, typically employing a Na/o-chlorotoluene catalyst, highlights the potential for developing sustainable production methods for trans-isolimonene .

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